molecular formula C23H14N2O7 B3613224 4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

Cat. No.: B3613224
M. Wt: 430.4 g/mol
InChI Key: KNWLZLMPOSAADI-UHFFFAOYSA-N
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Description

4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is a complex organic compound with significant applications in various scientific fields. This compound features a nitrobenzoyl group, a dihydroisoindolyl group, and a benzoic acid moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

4-methyl-3-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O7/c1-12-5-6-15(23(29)30)11-19(12)24-21(27)17-8-7-14(10-18(17)22(24)28)20(26)13-3-2-4-16(9-13)25(31)32/h2-11H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWLZLMPOSAADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID typically involves multiple steps, including nitration, acylation, and cyclization reactions. One common method involves the nitration of 3-methylbenzoic acid to form 3-methyl-4-nitrobenzoic acid, followed by acylation with 3-nitrobenzoyl chloride to introduce the nitrobenzoyl group. The final step involves cyclization to form the dihydroisoindolyl structure .

Industrial Production Methods

Industrial production of this compound may utilize optimized reaction conditions to enhance yield and purity. For example, the use of diluted nitric acid as an oxidant in the nitration step can improve the reaction yield and reduce environmental impact . Additionally, the use of efficient extraction and purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoic acid moiety can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-nitrobenzoic acid: Shares the nitrobenzoic acid structure but lacks the dihydroisoindolyl group.

    4-Nitro-m-toluic acid: Similar nitro and methyl groups but different overall structure.

    3-Nitrobenzoic acid: Lacks the methyl and dihydroisoindolyl groups.

Uniqueness

4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydroisoindolyl group, in particular, differentiates it from other similar compounds and contributes to its versatility in various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID
Reactant of Route 2
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4-METHYL-3-[5-(3-NITROBENZOYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID

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